molecular formula C14H20N2O B1526197 4-amino-N-benzylcyclohexane-1-carboxamide CAS No. 1184287-08-8

4-amino-N-benzylcyclohexane-1-carboxamide

Cat. No. B1526197
CAS RN: 1184287-08-8
M. Wt: 232.32 g/mol
InChI Key: RDCPELVGPMKZFN-UHFFFAOYSA-N
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Description

4-Amino-N-benzylcyclohexane-1-carboxamide (4-ABC) is a cyclic amide compound that is widely used in various scientific research applications. It is a versatile compound that has been used in a variety of experiments for its unique properties. 4-ABC has been studied for its biochemical and physiological effects and has been found to have a wide range of potential applications. In

Scientific Research Applications

Pharmaceutical Research and Drug Development

4-amino-N-benzylcyclohexane-1-carboxamide: is a compound that can serve as a building block in the synthesis of various pharmacologically active molecules. Its structure allows for a range of substitutions, making it a versatile precursor in the design of new drugs. For instance, its derivatives have been studied for their potential anti-inflammatory and antimicrobial properties .

Anticancer Activity

The structural analogs of 4-amino-N-benzylcyclohexane-1-carboxamide have shown promise in inhibiting the growth of cancer cell lines. Compounds with similar structures have demonstrated effectiveness against colon and melanoma cell lines, indicating the potential of this compound in cancer research .

Biological Activity Profiling

Due to its amine and carboxamide functional groups, 4-amino-N-benzylcyclohexane-1-carboxamide can be used to synthesize a variety of indazole derivatives. These derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects, which can be further explored using this compound as a starting point .

Chemical Reference Standard

As a chemical of interest in pharmaceutical testing, 4-amino-N-benzylcyclohexane-1-carboxamide can be used as a reference standard. High-quality reference standards are crucial for ensuring accurate results in analytical chemistry and quality control processes .

Molecular Target Exploration

The compound’s ability to be modified makes it a candidate for exploring molecular targets in biological systems. By creating derivatives of 4-amino-N-benzylcyclohexane-1-carboxamide , researchers can investigate the interactions with various enzymes, receptors, and other proteins to discover new therapeutic targets .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a significant role in medicinal chemistry4-amino-N-benzylcyclohexane-1-carboxamide can be utilized in the synthesis of indazole and other heterocyclic moieties, which are important cores in many marketed and clinical drugs due to their diverse pharmacological activities .

properties

IUPAC Name

4-amino-N-benzylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCPELVGPMKZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-benzylcyclohexane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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